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Compound of Interest

Compound Name:
2-Phenyl-1H-indole-3-

carbaldehyde

Cat. No.: B1208662 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the compound

2-Phenyl-1H-indole-3-carbaldehyde (CAS No: 25365-71-3). The information presented

herein is crucial for the unequivocal identification, characterization, and quality control of this

indole derivative, which serves as a valuable scaffold in medicinal chemistry and drug

discovery. This document details the nuclear magnetic resonance (NMR), infrared (IR), and

mass spectrometry (MS) data, along with comprehensive experimental protocols for data

acquisition.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 2-Phenyl-1H-indole-
3-carbaldehyde.

Table 1: ¹H NMR Spectroscopic Data (Analogous Compound)

Note: The following data is for the closely related analog, 1-phenyl-1H-indole-3-carbaldehyde,

and is provided for comparative purposes. The spectral pattern for 2-Phenyl-1H-indole-3-
carbaldehyde is expected to be similar in the indole and phenyl regions, with the key

difference being the absence of the N-phenyl signals and the presence of an N-H proton signal.
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Tentative
Assignment

10.14 s - CHO

8.44 d 7.2 Indole H-4

7.94 s - Indole H-2 (in analog)

7.65 – 7.59 m - Phenyl H

7.57 – 7.51 m -
Phenyl H & Indole H-

5, H-6, H-7

7.39 pd 7.1, 1.1 Phenyl H

Table 2: ¹³C NMR Spectroscopic Data (Analogous Compound)

Note: The following data is for the closely related analog, 1-phenyl-1H-indole-3-carbaldehyde.

Chemical shifts for the core indole and phenyl rings are expected to be comparable for 2-
Phenyl-1H-indole-3-carbaldehyde.
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Chemical Shift (δ) ppm Tentative Assignment

184.99 C=O (Aldehyde)

138.22 Quaternary C

137.51 Quaternary C

130.02 Aromatic CH

128.32 Aromatic CH

125.59 Aromatic CH

124.87 Aromatic CH

124.64 Aromatic CH

123.49 Aromatic CH

122.27 Aromatic CH

119.73 Quaternary C

111.12 Aromatic CH

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹) Intensity Assignment

~3400 Medium, Sharp N-H Stretch

~3100-3000 Medium Aromatic C-H Stretch

~1650 Strong C=O Stretch (Aldehyde)

~1600, 1450 Medium-Strong Aromatic C=C Bending

~750 Strong C-H Out-of-plane Bending

Table 4: Mass Spectrometry (MS) Data

The mass spectrum was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1208662?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z Relative Intensity Tentative Assignment

221 High [M]⁺ (Molecular Ion)

220 High [M-H]⁺

192 Medium [M-CHO]⁺

165 Medium [M-C₂H₂O-H]⁺

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of 2-Phenyl-1H-indole-3-carbaldehyde is

dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm

NMR tube. The solution should be homogenous and free of particulate matter.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR

spectrometer.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse sequence.

Spectral Width: -2 to 12 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on sample concentration.

¹³C NMR Acquisition Parameters:

Pulse Program: Standard proton-decoupled single-pulse sequence.
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Spectral Width: 0 to 220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, depending on sample concentration.

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed,

phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual

solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

2.2 Infrared (IR) Spectroscopy

Sample Preparation (ATR Method): A small amount of the powdered 2-Phenyl-1H-indole-3-
carbaldehyde is placed directly onto the crystal of an Attenuated Total Reflectance (ATR)

accessory. Gentle pressure is applied to ensure good contact between the sample and the

crystal.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond

or zinc selenide ATR accessory.

Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Processing: A background spectrum of the clean, empty ATR crystal is recorded and

automatically subtracted from the sample spectrum. The resulting spectrum is displayed in

terms of transmittance or absorbance.

2.3 Mass Spectrometry (MS)

Sample Preparation: A dilute solution of 2-Phenyl-1H-indole-3-carbaldehyde is prepared in

a volatile organic solvent (e.g., methanol or dichloromethane).
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Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an

electron ionization (EI) source.

GC Conditions:

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

Injector Temperature: 250-280 °C.

Oven Temperature Program: Initial temperature of 100 °C, ramped to 280 °C at a rate of

10-20 °C/min, and held for a few minutes.

Carrier Gas: Helium at a constant flow rate.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-500.

Scan Speed: 1-2 scans/second.

Data Processing: The total ion chromatogram (TIC) is analyzed to identify the peak

corresponding to 2-Phenyl-1H-indole-3-carbaldehyde. The mass spectrum of this peak is

then extracted and analyzed for the molecular ion and characteristic fragment ions.

Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a synthesized organic compound like 2-Phenyl-1H-indole-3-carbaldehyde.
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Caption: General workflow for spectroscopic characterization.

This guide provides a foundational set of spectroscopic data and analytical protocols for 2-
Phenyl-1H-indole-3-carbaldehyde. Researchers are encouraged to use this information as a

reference for their own analytical work, ensuring the accurate identification and characterization

of this important chemical entity.

To cite this document: BenchChem. [Spectroscopic Data of 2-Phenyl-1H-indole-3-
carbaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b1208662#spectroscopic-data-of-2-phenyl-1h-indole-
3-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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